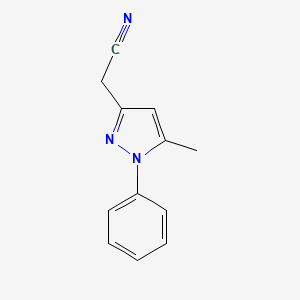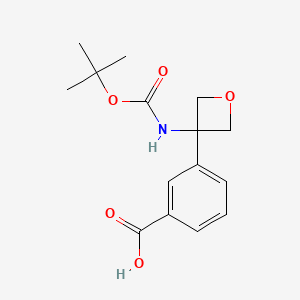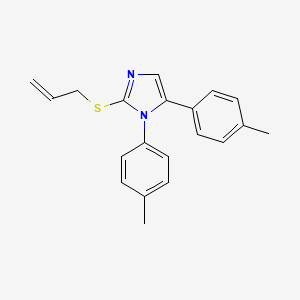
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
作用機序
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have a short half-life and its bioavailability may be influenced by factors such as metabolism rate and the presence of transport proteins.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile typically involves the reaction of 5-methyl-1-phenylpyrazole with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by the addition of 5-methyl-1-phenylpyrazole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization or chromatography, to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug development.
Medicine: Research explores its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials, such as polymers and advanced composites.
類似化合物との比較
Similar Compounds
2-(5-Methyl-1-phenylpyrazol-3-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-(5-Methyl-1-phenylpyrazol-3-yl)amine: Contains an amine group instead of a nitrile group.
2-(5-Methyl-1-phenylpyrazol-3-yl)carboxylic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(5-Methyl-1-phenylpyrazol-3-yl)acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
IUPAC Name |
2-(5-methyl-1-phenylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-9-11(7-8-13)14-15(10)12-5-3-2-4-6-12/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNEVZEOWUCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one](/img/structure/B2860906.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide](/img/structure/B2860907.png)


![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2860918.png)
![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)
